4-Methyl-5-pentylbenzene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)8-12(14)9(10)2/h7-8,13-14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXFFBBWEJOYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Natural Occurrence of 4 Methyl 5 Pentylbenzene 1,3 Diol
Discovery and Isolation from Biological Systems
The identification of 4-Methyl-5-pentylbenzene-1,3-diol is intrinsically linked to the study of cellular differentiation and development in Dictyostelium.
The social amoeba Dictyostelium discoideum has been identified as a key natural source of this compound. doi.org Its discovery as a product of this organism was elucidated through the study of a specific polyketide synthase gene, stlA. Researchers found that a mutant strain of D. discoideum lacking a functional stlA gene (a null mutant) was deficient in producing the compound. doi.orgoup.comnih.gov This genetic evidence firmly established the link between the SteelyA enzyme, encoded by stlA, and the biosynthesis of this compound. doi.orgoup.comnih.gov Furthermore, the developmental defects observed in the stlA null mutant could be chemically complemented by the external addition of this compound, confirming its biological relevance in this organism. doi.orgoup.com
Beyond D. discoideum, this compound has also been isolated from the fruiting bodies of another species of cellular slime mold, Dictyostelium mucoroides. nih.gov This finding suggests that the production of this specialized metabolite may be a conserved feature within the Dictyostelium genus. While the compound's presence is well-documented in these social amoebae, its identification in other microbial communities remains a subject for further investigation.
Polyketide Synthase Pathways in this compound Biosynthesis
The molecular architecture of this compound is a direct outcome of a sophisticated enzymatic assembly line known as a polyketide synthase (PKS) pathway. Dictyostelium discoideum, in particular, possesses a rich repertoire of PKS genes, hinting at a complex secondary metabolism. researchgate.net
Central to the biosynthesis of this compound is a remarkable enzyme named SteelyA. doi.orgoup.com SteelyA is a hybrid polyketide synthase, meaning it combines features of different PKS types. Specifically, it fuses Type I and Type III PKS domains into a single, multifunctional protein. doi.orgnih.govnih.gov The Type I domains are similar to fatty acid synthases (FAS), responsible for generating an acyl chain, while the Type III PKS domain catalyzes the cyclization of the polyketide chain to form the aromatic resorcinol (B1680541) core. nih.gov This fusion allows for the direct transfer of the fatty acyl intermediate from the FAS-like domains to the Type III PKS active site, a streamlined process that enhances biosynthetic efficiency. nih.gov Genetic studies creating a stlA null mutant have definitively shown that SteelyA is responsible for the in vivo production of this compound. doi.orgoup.com
In addition to SteelyA, other PKS proteins in Dictyostelium have been implicated in the biosynthesis of similar alkylresorcinolic structures. Computational, biochemical, and gene expression analyses have suggested that another multifunctional Dictyostelium PKS, DiPKS1, could be involved in the biosynthesis of this compound. researchgate.net The genome of D. discoideum contains a large number of PKS genes, suggesting a capacity to produce a wide array of polyketide metabolites, and the study of proteins like DiPKS1 is crucial to understanding this metabolic diversity. researchgate.net
The production of the correct alkyl resorcinol scaffold of this compound, as opposed to other potential polyketide products like acyl pyrones, is determined by precise protein-protein interactions. researchgate.net Specifically, the interaction between the acyl carrier protein (ACP) domain and the Type III PKS domain within the larger PKS enzyme is critical. researchgate.net Cell-free reconstitution studies have revealed that the presence of the ACP domain modulates the catalytic activity of the Type III PKS domain, guiding it to produce the alkyl resorcinol structure. researchgate.net This interaction ensures the correct folding and cyclization of the polyketide intermediate. The ACP, which carries the growing acyl chain via a phosphopantetheine arm, must present the substrate in the correct orientation to the PKS active site. researchgate.netnih.gov This controlled interaction is a key mechanism for generating specific polyketide products from a common set of precursors.
Data Tables
Table 1: Natural Occurrence of this compound
| Organism | Evidence of Occurrence | Reference(s) |
| Dictyostelium discoideum | Isolated and identified; production linked to the stlA gene. | doi.org, oup.com, nih.gov |
| Dictyostelium mucoroides | Isolated from fruiting bodies. | nih.gov |
Table 2: Key Proteins in the Biosynthesis of this compound
| Protein | Type | Function | Organism | Reference(s) |
| SteelyA | Hybrid Type I/Type III Polyketide Synthase | Catalyzes the biosynthesis of this compound. | Dictyostelium discoideum | doi.org, oup.com, nih.gov |
| DiPKS1 | Multifunctional Polyketide Synthase | Proposed to be involved in the biosynthesis of this compound. | Dictyostelium discoideum | researchgate.net |
Enzymatic Modifications: O-Methyltransferase (OMT12) Activity
The biosynthetic pathway of this compound (MPBD) is subject to further enzymatic modification, which can lead to structural variants of the molecule. One key enzyme in this process is an O-methyltransferase from Dictyostelium, designated OMT12. researchgate.net This enzyme has demonstrated the ability to modify the resorcinol ring of the MPBD scaffold, thereby generating functional diversity in vivo. researchgate.net
Biochemical studies have shown that OMT12 can utilize resorcinol and related compounds as substrates. In experimental assays, OMT12 catalyzed the formation of 3-methoxyphenol (B1666288) from resorcinol. researchgate.net Furthermore, when OMT12 was used in a coupled assay with the polyketide synthase domain responsible for creating the initial alkyl resorcinol scaffold of MPBD, it successfully produced a methylated derivative, 3-methoxypentylphenol. researchgate.net This suggests that such modifications could occur naturally, providing subtle variations to the original molecule that might alter its biological function and specificity. researchgate.net
Table 1: OMT12 Substrate and Product
| Substrate | Enzyme | Product |
|---|---|---|
| Resorcinol | OMT12 | 3-Methoxyphenol |
Relationship to Other Naturally Occurring Polyketides (e.g., Dictyoquinone)
This compound is part of a family of polyketide signaling molecules in Dictyostelium discoideum. Another significant polyketide in this organism is dictyoquinone (2-hydroxy-5-methyl-6-pentyl-1,4-benzoquinone). researchgate.net Dictyoquinone is considered a putative metabolite derived from MPBD. nih.gov
While both compounds are involved in the developmental processes of D. discoideum, they appear to have distinct roles. Structure-activity relationship studies have revealed that the functional groups on the MPBD molecule that are crucial for inducing spore maturation are different from those required for chemotactic cell aggregation. nih.gov In experiments using a mutant strain (stlA null) that cannot produce MPBD, dictyoquinone was able to rescue the defect in early-stage cell aggregation. nih.gov However, it could not restore the spore maturation process that occurs in the later stages of development. nih.gov This evidence strongly suggests that MPBD and dictyoquinone regulate different developmental pathways or act via different mechanisms. nih.gov
Ecological and Biological Contexts of Natural Production
This compound is a secondary metabolite naturally produced by cellular slime molds, most notably Dictyostelium discoideum and Dictyostelium mucoroides. nih.govnih.govebi.ac.uk In D. discoideum, its biosynthesis is catalyzed by a hybrid type I and type III polyketide synthase (PKS) known as SteelyA. nih.govdoi.orgnih.gov
The production of MPBD is tightly linked to the life cycle of D. discoideum. The expression of the gene encoding SteelyA (stlA) peaks at two distinct developmental phases: during early development (approximately 3 hours post-starvation) and again near the end of the developmental program. doi.orgnih.gov These two peaks in production correspond to two different biological functions:
Early Development : MPBD regulates chemotactic cell aggregation by controlling the expression of genes within the cyclic AMP (cAMP) signaling pathway. researchgate.netnih.gov Mutants lacking MPBD exhibit delayed aggregation and form abnormally small aggregation territories. researchgate.net
Late Development : During the culmination stage, MPBD is essential for inducing the maturation of spores. nih.govdoi.orgnih.gov StlA null mutants, which are deficient in MPBD, form aberrant, glassy sori where most cells fail to develop into mature, cell-walled spores. doi.orgnih.gov This defect can be fully rescued by the external application of MPBD. doi.orgnih.gov
In their natural soil habitat, dictyostelids play an ecological role in controlling bacterial populations. researchgate.net Consistent with this, MPBD has been shown to possess antimicrobial properties, exhibiting activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. researchgate.net
Table 2: Developmental Roles of this compound
| Developmental Stage | Biological Function | Key Regulated Pathway |
|---|---|---|
| Early (Aggregation) | Controls chemotactic cell aggregation | cAMP signaling pathway |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound (MPBD) |
| 3-Methoxyphenol |
| 3-Methoxypentylphenol |
| Resorcinol |
| Dictyoquinone |
| Cyclic AMP (cAMP) |
| Escherichia coli |
Synthetic Methodologies and Chemical Derivatization of 4 Methyl 5 Pentylbenzene 1,3 Diol Analogs
Total Chemical Synthesis Strategies for 4-Methyl-5-pentylbenzene-1,3-diol
The total synthesis of this compound typically involves the construction of the substituted benzene (B151609) ring with the desired alkyl and methyl groups. Various synthetic strategies can be employed, often starting from commercially available resorcinol (B1680541) or toluene (B28343) derivatives.
Optimized Synthetic Routes and Reaction Conditions
A common approach to synthesizing this compound involves the introduction of the pentyl and methyl groups onto a resorcinol scaffold. While specific optimized routes for MPBD are not extensively detailed in publicly available literature, plausible pathways can be constructed based on established organic chemistry reactions for similar alkylresorcinols.
One potential route starts with 2-methylresorcinol. The pentyl group can be introduced via a Friedel-Crafts acylation followed by a reduction.
A Proposed Synthetic Route:
Friedel-Crafts Acylation: 2-Methylresorcinol can be acylated with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the five-carbon chain. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide.
Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to the corresponding alkyl chain. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to convert the carbonyl group to a methylene (B1212753) group, yielding this compound.
An alternative strategy involves a Wittig reaction, which is particularly useful for creating the alkyl side chain. nih.govnih.govlumenlearning.combeilstein-journals.orgmasterorganicchemistry.comorganic-chemistry.org This method often starts with a protected dihydroxybenzaldehyde.
Wittig Reaction Approach:
Protection and Formulation: Starting from a suitable protected resorcinol derivative, a formyl group can be introduced to create the necessary aldehyde for the Wittig reaction.
Wittig Reaction: The aldehyde is then reacted with a pentyl-triphenylphosphonium ylide. This ylide is typically generated by treating pentyl-triphenylphosphonium bromide with a strong base like n-butyllithium. lumenlearning.commasterorganicchemistry.com
Hydrogenation and Deprotection: The resulting alkene is hydrogenated to saturate the double bond, and the protecting groups on the hydroxyl functions are removed to yield the final product. Microwave-assisted Wittig reactions have been shown to be efficient for the synthesis of similar 5-n-alkylresorcinols. nih.govnih.govbeilstein-journals.org
The table below outlines a hypothetical reaction scheme based on the Friedel-Crafts acylation approach.
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Friedel-Crafts Acylation | 2-Methylresorcinol, Valeryl chloride | AlCl₃, CS₂ | 1-(2,4-Dihydroxy-3-methylphenyl)pentan-1-one |
| 2 | Clemmensen Reduction | 1-(2,4-Dihydroxy-3-methylphenyl)pentan-1-one | Zn(Hg), conc. HCl | This compound |
Efficiency and Scalability Considerations in Laboratory Synthesis
The efficiency and scalability of the synthesis of this compound are critical for producing sufficient quantities for research.
Purification: Purification of the intermediates and the final product is often achieved through column chromatography, which can be a bottleneck for large-scale synthesis. Recrystallization can be a more scalable alternative if a suitable solvent system is found.
Reaction Conditions: The use of hazardous reagents like strong acids, bases, or metal hydrides requires careful handling and specialized equipment, which can impact the ease of scaling up a synthesis.
Targeted Derivatization Approaches for Structural Modification
The modification of the this compound structure through derivatization is a key strategy for investigating structure-activity relationships.
Esterification Reactions with Functional Groups (e.g., L-ascorb-6-yl, ethyl, glyceryl)
The phenolic hydroxyl groups of this compound are amenable to esterification.
L-ascorb-6-yl Esters: Esterification with L-ascorbic acid can be achieved by reacting this compound with an activated form of ascorbic acid, such as 6-chloro-6-deoxy-L-ascorbic acid, in the presence of a base.
Ethyl Esters: Simple ethyl esters can be prepared through reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
Glyceryl Esters: The synthesis of glyceryl esters can be more complex. One approach involves reacting this compound with a protected glycerol (B35011) derivative, such as solketal, which has been activated with a leaving group. beilstein-journals.org Subsequent deprotection would yield the desired glyceryl ether. Another method could involve enzymatic esterification using a lipase.
Alkylation and Arylation Strategies
Alkylation and arylation reactions at the hydroxyl groups or the aromatic ring can be used to generate a diverse range of analogs.
O-Alkylation: The hydroxyl groups can be alkylated using alkyl halides in the presence of a base like potassium carbonate or cesium bicarbonate. nih.gov The choice of base and solvent can influence the regioselectivity of the alkylation.
C-Alkylation: Introduction of additional alkyl groups onto the aromatic ring is more challenging once the ring is already substituted. However, under specific conditions, such as using a strong base to generate a phenoxide followed by reaction with an alkyl halide, further C-alkylation might be possible.
Arylation: Arylation of the hydroxyl groups can be achieved through reactions like the Ullmann condensation, which involves reacting the resorcinol with an aryl halide in the presence of a copper catalyst.
Acylation Reactions on Resorcinol Precursors
Acylation reactions are fundamental in the synthesis of this compound and its analogs, particularly when starting from resorcinol precursors. The Friedel-Crafts acylation is a key method for introducing acyl groups onto the aromatic ring. For instance, the acylation of olivetol (B132274) (5-pentylresorcinol), a structurally similar compound, is a known reaction in the synthesis of cannabinoids. psu.eduresearchgate.netrsc.org The conditions for such reactions, including the choice of Lewis acid and solvent, can be optimized to control the position of acylation.
The table below summarizes the types of derivatization reactions discussed.
| Derivatization Type | Functional Group Introduced | Reagents/Conditions |
| Esterification | L-ascorb-6-yl | 6-chloro-6-deoxy-L-ascorbic acid, base |
| Esterification | Ethyl | Acetyl chloride or acetic anhydride, base |
| Esterification | Glyceryl | Protected and activated glycerol, deprotection |
| Alkylation | Alkyl (O-alkylation) | Alkyl halide, base (e.g., K₂CO₃, CsHCO₃) |
| Arylation | Aryl (O-arylation) | Aryl halide, copper catalyst (Ullmann) |
| Acylation | Acyl (C-acylation) | Acyl halide, Lewis acid (Friedel-Crafts) |
Methylation Patterns and Their Controlled Synthesis
The precise control of methylation patterns on the this compound scaffold is crucial for developing analogs with potentially altered biological activities. The two phenolic hydroxyl groups at positions 1 and 3, and to a lesser extent, the aromatic ring itself, are the primary targets for methylation.
The selective methylation of the hydroxyl groups to form mono- or di-methoxy ethers requires careful selection of reagents and reaction conditions to avoid undesired side reactions. A common strategy for the O-methylation of phenols involves the use of a methylating agent in the presence of a base. For instance, dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base like potassium carbonate can be employed. The reactivity of the two hydroxyl groups may differ due to steric hindrance from the adjacent pentyl and methyl groups, potentially allowing for regioselective mono-methylation under controlled conditions.
For a more controlled and selective methylation, protective group strategies can be implemented. One of the hydroxyl groups can be selectively protected, followed by methylation of the unprotected group, and subsequent deprotection.
Furthermore, advanced methods like the Chan-Lam O-methylation could offer an alternative route. This copper-catalyzed reaction utilizes a nucleophilic methyl source, such as methylboronic acid, which can be a milder alternative to traditional electrophilic methylating agents. smith.edu Another approach involves the use of dimethyl carbonate in the presence of a cesium carbonate catalyst, which has been shown to be effective for the O-methylation of phenols. elsevierpure.com
The synthesis of C-methylated analogs, where a methyl group is introduced directly onto the benzene ring, presents a greater synthetic challenge and typically involves multi-step sequences starting from appropriately substituted precursors.
Preparation of Analogs with Varied Side Chains and Substituents
Modifying the alkyl side chains at positions 4 and 5 of the benzene ring is a key strategy to investigate the impact of lipophilicity and steric bulk on the compound's properties.
Synthesis of Alkyl Chain Homologs and Isoforms
The synthesis of homologs and isomers of the pentyl and methyl groups on the this compound core has been a subject of study. Research has reported the successful synthesis of distinct benzene-1,3-diol analogs, such as 4-ethyl-5-pentylbenzene-1,3-diol (EPBD) and 4-n-propyl-5-pentylbenzene-1,3-diol (PPBD). researchgate.net These syntheses demonstrate the feasibility of altering the alkyl substituent at the C-4 position.
The general synthetic approach to such analogs often involves the acylation of a protected resorcinol derivative followed by reduction. For example, a Friedel-Crafts acylation can be used to introduce a new acyl group, which is then reduced to the corresponding alkyl chain. To create a variety of side chains, different acylating agents can be used.
Another powerful method for the synthesis of 5-alkylresorcinols involves a modified Wittig reaction. This approach can be used to construct the alkyl side chain with varying lengths. beilstein-journals.orgresearchgate.net For instance, the reaction of a suitably protected 3,5-dihydroxybenzaldehyde (B42069) with an appropriate alkyltriphenylphosphonium ylide can generate the desired alkenylresorcinol, which can then be reduced to the final alkylresorcinol.
The following table summarizes some of the synthesized alkyl chain homologs of this compound:
| Compound Name | Structure |
| This compound | |
| 4-Ethyl-5-pentylbenzene-1,3-diol | |
| 4-n-Propyl-5-pentylbenzene-1,3-diol |
Stereochemical Considerations in Analog Synthesis
The introduction of stereocenters into the side chains of this compound analogs opens up possibilities for developing stereoisomers with potentially distinct biological profiles. While the parent compound is achiral, introducing branched alkyl chains can create chiral centers.
For example, the synthesis of an analog with a (S)- or (R)-2-pentyl side chain would require a stereoselective synthetic approach. This could be achieved through several methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One potential strategy involves the asymmetric reduction of a ketone precursor. For instance, a Friedel-Crafts acylation with a branched-chain acyl halide would yield a prochiral ketone. The subsequent reduction of this ketone using a chiral reducing agent, such as a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), could provide the desired enantiomer of the alcohol, which can then be further converted to the final branched-alkyl resorcinol.
The stereoselective synthesis of allylic alcohols via substrate control on asymmetric lithiation is another advanced technique that could be adapted for the synthesis of chiral side chains. researchgate.net The development of biocatalytic methods, which often exhibit high enantioselectivity, also presents a promising avenue for the synthesis of chiral alcohols and other intermediates that can be incorporated into the final structure. nih.gov
The stereochemical purity of the synthesized analogs would need to be rigorously determined using techniques such as chiral chromatography and polarimetry. The investigation of the biological activity of individual enantiomers is crucial, as they may exhibit different potencies and efficacies.
Advanced Spectroscopic and Spectrometric Analysis of 4 Methyl 5 Pentylbenzene 1,3 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms within a molecule.
¹H NMR Spectral Interpretation and Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-Methyl-5-pentylbenzene-1,3-diol, which has the chemical formula C12H18O2, displays characteristic signals corresponding to its distinct proton environments. nih.gov
In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring appear as distinct signals. The proton at position 2 (H-2) and the proton at position 6 (H-6) of the resorcinol (B1680541) ring typically resonate in the aromatic region of the spectrum, usually observed as singlets if there is no coupling with adjacent protons. The hydroxyl (-OH) protons also give rise to signals, the chemical shift of which can be dependent on the solvent and concentration.
The protons of the pentyl and methyl groups attached to the benzene ring have characteristic chemical shifts. The methyl group protons will appear as a singlet, while the protons of the pentyl chain will show a set of multiplets corresponding to the different methylene (B1212753) groups and the terminal methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H-2/H-6 | 6.0-6.5 | s | 2H |
| Aromatic OH | 4.5-5.5 | br s | 2H |
| Pentyl CH₂ (α to ring) | 2.4-2.6 | t | 2H |
| Pentyl CH₂ (β) | 1.4-1.6 | m | 2H |
| Pentyl CH₂ (γ) | 1.2-1.4 | m | 2H |
| Pentyl CH₂ (δ) | 1.2-1.4 | m | 2H |
| Pentyl CH₃ | 0.8-1.0 | t | 3H |
| Aromatic CH₃ | 2.0-2.2 | s | 3H |
Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal.
The carbon atoms of the benzene ring will appear in the downfield region of the spectrum (typically 100-160 ppm). The carbons bearing the hydroxyl groups (C-1 and C-3) will be the most deshielded. The carbons attached to the alkyl groups (C-4 and C-5) and the unsubstituted carbons (C-2 and C-6) will have distinct chemical shifts. The carbon atoms of the pentyl and methyl side chains will resonate in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1, C-3 (bearing OH) | 155-160 |
| C-5 (bearing pentyl) | 140-145 |
| C-4 (bearing methyl) | 115-120 |
| C-2, C-6 | 100-110 |
| Pentyl CH₂ (α to ring) | 30-35 |
| Pentyl CH₂ (β) | 30-35 |
| Pentyl CH₂ (γ) | 20-25 |
| Pentyl CH₂ (δ) | 20-25 |
| Pentyl CH₃ | 10-15 |
| Aromatic CH₃ | 15-20 |
Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, COSY would reveal the coupling network within the pentyl chain, showing correlations between adjacent methylene groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the signals of protons with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the aromatic methyl group would show a correlation to the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for establishing the connectivity between different parts of the molecule. For instance, the protons of the methyl group at C-4 would show correlations to the aromatic carbons C-3, C-4, and C-5, confirming its position on the ring. Similarly, the α-methylene protons of the pentyl group at C-5 would show correlations to the aromatic carbons C-4, C-5, and C-6.
Quantitative NMR (qNMR) Applications for Alkylresorcinols
Quantitative NMR (qNMR) is a method used for the quantitative determination of substances by NMR. ox.ac.ukjeol.com It offers a high degree of accuracy and precision without the need for identical standard compounds for calibration.
In the context of alkylresorcinols, ¹H qNMR can be a rapid and simple method for measuring the total content in various samples, such as cereal grains and food products. mdpi.com The method typically involves the integration of a characteristic signal of the alkylresorcinols, such as the aromatic protons, and comparing it to the integral of a known amount of an internal standard. mdpi.com For instance, the signal around 6.0 ppm, corresponding to the aromatic protons of the resorcinol ring, can be used for quantification. mdpi.com This approach allows for high-throughput screening of samples for their total alkylresorcinol content. mdpi.comamericanpharmaceuticalreview.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (e.g., DART-MS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. jeol.com
When coupled with a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF), DART-MS becomes a powerful tool for the rapid identification and analysis of compounds like this compound. nih.govvscht.cz The accurate mass measurement of the molecular ion can confirm the elemental formula C12H18O2 (calculated exact mass: 194.1307). nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. For this compound, characteristic fragmentation would involve cleavage of the pentyl side chain. The loss of alkyl fragments from the parent ion would result in a series of fragment ions that can help to confirm the structure of the alkyl side chain.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenolic compounds like this compound, a derivatization step is often employed to increase their volatility and thermal stability. Silylation, for instance, by reacting the hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common practice.
In a typical GC-MS analysis of silylated this compound, the separation would be achieved on a non-polar or medium-polarity capillary column. The retention time would be characteristic of the derivatized compound under specific chromatographic conditions. Following separation, the compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum displays the molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure.
For 5-alkylresorcinols, which are structurally analogous to this compound, the mass spectra of their silylated derivatives show distinct fragmentation patterns. The molecular ion ([M]⁺) is typically observed, and key diagnostic fragment ions arise from the cleavage of the benzene ring and the alkyl chain. For instance, the base peak is often a fragment resulting from the cleavage of the bond between the aromatic ring and the alkyl chain.
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 150°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (di-TMS derivative) | m/z 338 |
| Major Fragment Ions (m/z) | 268, 281, 197, 125 |
This table is a hypothetical representation based on the analysis of similar compounds and is intended for illustrative purposes.
The fragment at m/z 268 is characteristic of the silylated resorcinol moiety, while other fragments would correspond to losses from the pentyl chain. The specific fragmentation pattern allows for the unambiguous identification of the compound in a complex mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples
For the analysis of this compound and its metabolites in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is particularly well-suited for analyzing non-volatile and thermally labile compounds that are not amenable to GC-MS without derivatization. nih.gov
The separation is typically achieved using reversed-phase liquid chromatography with a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.
In the mass spectrometer, electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative ion mode. For phenolic compounds, negative ion mode is often preferred as the hydroxyl groups can be readily deprotonated to form [M-H]⁻ ions.
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. A specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of the target analyte even in the presence of a complex matrix.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 193.1 [M-H]⁻ |
| Product Ions (m/z) | 123.1, 107.1 |
This table is a hypothetical representation based on the analysis of similar phenolic compounds and is intended for illustrative purposes.
The specific transitions from the precursor ion to the product ions serve as a unique fingerprint for the compound, enabling its confident identification and quantification in complex samples. youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent feature in the IR spectrum of a phenol (B47542) is the O-H stretching vibration. orgchemboulder.com For this compound, this would appear as a broad band in the region of 3600-3200 cm⁻¹, with the broadening due to intermolecular hydrogen bonding. pressbooks.pubdocbrown.info
The presence of the aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons typically appear between 3100 and 3000 cm⁻¹. orgchemboulder.com The C=C stretching vibrations within the benzene ring result in bands in the region of 1600-1450 cm⁻¹. docbrown.info The substitution pattern on the benzene ring also influences the spectrum, leading to specific C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.comlibretexts.org
The aliphatic pentyl group would show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-O stretching vibration of the phenolic hydroxyl groups would be observed in the range of 1260-1000 cm⁻¹. pressbooks.pub
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O Stretch | 1260 - 1000 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
This table presents typical ranges for the functional groups present in the molecule. orgchemboulder.compressbooks.pubdocbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the substituted benzene ring in this compound. The benzene ring is a chromophore that undergoes π → π* electronic transitions. libretexts.org
The UV-Vis spectrum of benzene typically shows a primary absorption band (E-band) around 184 nm and a secondary, less intense band (B-band) around 254 nm. up.ac.za Substitution on the benzene ring can cause a shift in the position and intensity of these absorption bands. The hydroxyl (-OH), methyl (-CH₃), and pentyl (-C₅H₁₁) groups on the benzene ring of this compound are all auxochromes, which are groups that can modify the absorption of a chromophore.
Specifically, the hydroxyl groups, being strong activating groups, cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band. spcmc.ac.in The alkyl groups (methyl and pentyl) also contribute to a slight bathochromic shift. Therefore, the UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show an absorption maximum for the B-band at a wavelength longer than 254 nm. For phenols, this band is typically observed around 270-280 nm. spcmc.ac.in The absorption maxima for some substituted benzenes have been documented, and for di-substituted benzenes, the positioning of the substituents influences the degree of the shift. up.ac.zanist.gov
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol | ~275 - 285 | ~1500 - 2500 | π → π* (B-band) |
This table provides estimated values based on data for similar phenolic compounds. spcmc.ac.in
The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for the quantification of the compound using the Beer-Lambert law.
Mechanistic and Functional Investigations of 4 Methyl 5 Pentylbenzene 1,3 Diol in Biological Systems
Role in Dictyostelium discoideum Development and Differentiation
4-Methyl-5-pentylbenzene-1,3-diol (MPBD) is a signaling molecule that plays a dual role during the development of Dictyostelium discoideum. nih.govresearchgate.net Its synthesis, driven by the stlA gene, occurs in both the early and late stages of development. researchgate.net In early development, it is crucial for the aggregation of individual cells, while in late development, it is essential for the maturation of spores. nih.govresearchgate.net
Upon starvation, Dictyostelium cells initiate a developmental program that begins with aggregation. Cells release cyclic 3',5'-adenosine monophosphate (cAMP) as an extracellular signal and aggregate by moving towards the source of this signal in a process known as chemotaxis. researchgate.net MPBD is a key regulator of this process. nih.govresearchgate.net Mutants that lack the ability to produce MPBD ( stlA null mutants) exhibit significant developmental defects, including a delay in aggregation and the formation of abnormally small aggregation territories. researchgate.net
Further investigation into these mutants revealed a defect in their ability to perform chemotaxis toward cAMP. researchgate.net This defect in aggregation competence can be rescued by the external application of MPBD during the early stages of development, confirming its role in regulating this specific process. researchgate.netresearchgate.net The compound essentially prepares the cells to respond effectively to the cAMP signals that drive aggregation. researchgate.net
After aggregation and the formation of a multicellular slug, Dictyostelium culminates in a fruiting body containing a stalk and a sorus of spores. MPBD plays a vital role in the final stage of this process: spore maturation. oup.comnih.govoup.com In stlA null mutants that cannot produce MPBD, the sori are aberrant and described as "glassy". oup.comnih.gov The cells within these sori fail to complete their differentiation and remain as amoeba-like cells, lacking the protective cell wall characteristic of mature spores. oup.comnih.govoup.com
This maturation defect is specifically caused by the absence of MPBD. oup.comnih.gov The addition of MPBD to the agar (B569324) on which the mutants are developing restores normal spore maturation, demonstrating that MPBD is the signaling molecule that induces this final differentiation step. oup.comnih.govoup.com This indicates that MPBD is involved in the maturation process itself, rather than the earlier stages of prespore differentiation. oup.com
The regulatory role of MPBD in cell aggregation is achieved by influencing the expression of genes within the cAMP signaling pathway. nih.govresearchgate.net This pathway is central to the entire aggregation phase, controlling cell movement and the relay of the chemoattractant signal. nih.gov By modulating these genes, MPBD ensures that cells become "aggregation-competent," meaning they are ready to receive and respond to the extracellular cAMP waves that guide them together. researchgate.net The precise control of cAMP production, degradation, and detection is critical for the developmental program, and MPBD is an essential factor in this genetic regulation. nih.govnih.gov
Although MPBD regulates both cell aggregation and spore maturation, it does so through different mechanisms. nih.govresearchgate.net This has been demonstrated through structure-activity relationship studies, which found that the functional groups on the MPBD molecule essential for inducing spore maturation are different from those required for regulating cell aggregation. nih.gov
Further evidence for this dual-mechanism hypothesis comes from studies involving dictyoquinone, a putative metabolite of MPBD. nih.gov Dictyoquinone is capable of rescuing the aggregation defect observed in stlA null mutants during early development. nih.gov However, it cannot rescue the spore maturation defect that occurs in the later stages. nih.gov This strongly suggests that MPBD itself is required for spore maturation, while a metabolite like dictyoquinone may be involved in the signaling for chemotactic aggregation. nih.gov
Structure-Activity Relationships Governing Biological Functions
The specific biological effects of alkylresorcinols, the class of molecules to which MPBD belongs, are often dependent on their chemical structure, including the length of their alkyl side chains. researchgate.net
The biological activity of MPBD is highly dependent on its structure, particularly the n-pentyl side chain. researchgate.net Research involving the chemical synthesis of MPBD and its derivatives has been conducted to understand these structure-activity relationships. nih.gov These studies have confirmed that the alkyl side chain is a critical feature for the molecule's function. researchgate.net Specifically for the regulation of cell aggregation, the parent n-pentyl side chain is required for the compound's activity. researchgate.net Altering the length of this side chain can diminish or eliminate its ability to rescue the aggregation defects in stlA null strains.
Table 1: Summary of this compound (MPBD) Functions in Dictyostelium discoideum
| Developmental Stage | Process Regulated by MPBD | Effect of MPBD Absence (stlA null mutant) |
|---|---|---|
| Early Development (Aggregation) | Chemotactic Cell Aggregation | Delayed aggregation, small aggregation territories, defective cAMP chemotaxis. researchgate.net |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound (MPBD) |
| cyclic 3',5'-adenosine monophosphate (cAMP) |
| Dictyoquinone |
| 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl) hexan-1-one (DIF-1) |
| 4-Ethyl-5-pentylbenzene-1,3-diol (EPBD) |
| 4-Propyl-5-pentylbenzene-1,3-diol (PPBD) |
| Monochasiol |
| 4-Hexylresorcinol |
| 3,5-dihydroxybenzoic acid (DHBA) |
| 3-(3,5-dihydroxyphenyl)propanoic acid (DHPPA) |
| Bilobol |
Impact of Specific Functional Groups on Target Interactions
The biological activity of this compound is intrinsically linked to its specific functional groups: the two hydroxyl (-OH) groups on the benzene (B151609) ring at positions 1 and 3, the methyl (-CH3) group at position 4, and the pentyl (-C5H11) group at position 5. researchgate.net Structure-activity relationship (SAR) studies, particularly in the context of the development of the slime mold Dictyostelium discoideum, have shed light on the differential roles of these moieties.
Research has demonstrated that the functional groups essential for inducing spore maturation in D. discoideum are distinct from those required for promoting chemotactic cell aggregation. nih.govjst.go.jp This suggests that this compound may interact with different biological targets or the same target in different ways to elicit these separate effects. The hydroxyl groups are critical for forming hydrogen bonds with biological macromolecules, a key interaction for many phenolic compounds. hmdb.ca The alkyl side chain, in this case the pentyl group, has been shown to be a facilitator of the compound's activity, with the n-pentyl chain being particularly important for cell aggregation. nih.gov The interplay between the hydrophilic hydroxyl groups and the hydrophobic pentyl chain likely governs the compound's solubility and ability to traverse cellular membranes to reach its targets. hmdb.ca
Mechanistic Insights into Potential Enzyme Inhibition
Cholinesterase Inhibition Mechanisms by Benzene-1,3-diol Derivatives
Benzene-1,3-diol, also known as resorcinol (B1680541), and its derivatives have been investigated as inhibitors of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to an accumulation of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov
The mechanism of cholinesterase inhibition by related compounds can vary. Some inhibitors act reversibly, either competitively or noncompetitively, while others can be irreversible. For instance, some benzothiazolone derivatives have been shown to be reversible, noncompetitive inhibitors of BChE. nih.gov In such cases, the inhibitor is predicted to bind to a site on the enzyme different from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov Molecular docking studies with some inhibitors have suggested interactions, such as hydrogen bonding and π-π stacking, with specific amino acid residues within the enzyme's binding pocket. nih.gov For example, the benzene ring of an inhibitor might engage in π-π interactions with tryptophan residues in the active site. nih.gov
Dual Inhibition of Xanthine (B1682287) Oxidase (XOD) and NLRP3 (Related Benzene-1,3-diol Derivatives)
While direct evidence for the dual inhibition of xanthine oxidase (XOD) and the NLRP3 inflammasome by this compound is not extensively documented, the activities of related compounds provide mechanistic insights. XOD is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that can generate reactive oxygen species (ROS). researchgate.net The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov
Studies have shown that XOD activity and the subsequent ROS production can lead to the activation of the NLRP3 inflammasome. researchgate.net Therefore, inhibiting XOD could indirectly suppress NLRP3 activation. Some XOD inhibitors, like febuxostat, have been shown to prevent NLRP3 inflammasome assembly and block IL-1β production by macrophages, an effect independent of uric acid reduction. nih.gov Furthermore, some compounds, such as certain coumarin-chalcone derivatives, have been identified as dual inhibitors of both NLRP1 and NLRP3 inflammasomes. frontiersin.orgnih.gov This suggests that a single molecule can target multiple inflammasome pathways. Given that some benzene-1,3-diol derivatives possess anti-inflammatory properties, it is plausible that they could exert their effects through a dual inhibition mechanism involving XOD and NLRP3, although this requires specific investigation for this compound.
Competitive Inhibition of Cellular Retinol-Binding Proteins (CRBPs) by Related Compounds
Cellular retinol-binding proteins (CRBPs) are key players in the intracellular transport and metabolism of vitamin A (retinol). The inhibition of CRBPs, particularly CRBP1, is being explored as a therapeutic strategy for certain ocular diseases. While direct studies on the interaction between this compound and CRBPs are limited, the principles of competitive inhibition by other non-retinoid compounds offer valuable insights.
Competitive inhibitors of CRBP1 typically bind to the same site as the natural ligand, all-trans-retinol, thereby preventing its binding and subsequent metabolic processing. High-throughput screening has identified various chemical scaffolds that can act as competitive, non-retinoid inhibitors of CRBP1. These inhibitors occupy the ligand-binding cavity of the protein. The binding is often stabilized by a combination of hydrophobic interactions and hydrogen bonds with amino acid residues within the binding pocket. For a molecule like this compound, its hydrophobic pentyl chain could potentially occupy the hydrophobic pocket of CRBP1, while the hydroxyl groups could form hydrogen bonds with polar residues, mimicking the interactions of the natural substrate. However, the specific affinity and inhibitory potential would depend on the precise fit of the molecule within the binding site.
Antimicrobial Activity Studies
In vitro Efficacy Against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis)
This compound has demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria. Specifically, in vitro studies have confirmed its efficacy against Escherichia coli and Bacillus subtilis. The following table summarizes the findings from a study on the antimicrobial properties of this compound.
| Bacterial Strain | Gram Type | Observed Activity |
|---|---|---|
| Escherichia coli | Gram-Negative | Inhibitory |
| Bacillus subtilis | Gram-Positive | Inhibitory |
While the referenced study confirms the inhibitory action, specific data on the minimum inhibitory concentration (MIC) values were not provided in the abstract. The mechanism of action is likely related to the disruption of the bacterial cell membrane or the inhibition of essential enzymes, a common mode of action for phenolic compounds. The balance of hydrophilic and lipophilic properties in this compound is likely crucial for its ability to interact with and disrupt bacterial cell structures.
Regulation of Cellular Processes Beyond Dictyostelium
This compound (MPBD), originally isolated from the cellular slime mold Dictyostelium mucoroides, has demonstrated significant antiproliferative activities in human leukemia cell lines. ebi.ac.uk In vitro studies have shown that MPBD can suppress the growth of both K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cells in a dose-dependent manner at concentrations ranging from 20 to 80 microM. ebi.ac.uk
The cytotoxic effects of related resorcinol compounds have also been noted. For example, a phenol (B47542) extract from virgin olive oil, containing various polyphenols, was found to inhibit the proliferation of HL-60 cells by inducing apoptosis and differentiation. nih.gov This suggests that the phenolic structure is a key contributor to the observed anticancer activity. Furthermore, other cannabinoids with a similar olivetol (B132274) nucleus, the un-methylated precursor to this compound, have been shown to have suppressive, cell death-inducing effects on leukemia cells. mdpi.comresearchgate.net
The following table summarizes the observed in vitro effects of this compound on leukemia cell lines.
| Cell Line | Compound | Concentration Range | Observed Effect |
| K562 | This compound | 20-80 µM | Dose-dependent suppression of cell growth |
| HL-60 | This compound | 20-80 µM | Dose-dependent suppression of cell growth |
Data derived from in vitro studies on human leukemia cell lines. ebi.ac.uk
While direct research on the impact of this compound on vitamin A metabolism is limited, studies on structurally related compounds and other xenobiotics provide insights into potential interactions. Vitamin A metabolism is a complex process crucial for vision, growth, and immune function, involving the conversion of dietary retinoids into active forms like retinoic acid. mdpi.commdpi.com
Chronic exposure to certain compounds can significantly alter vitamin A homeostasis. For instance, studies on 3,3',4,4',5,5'-hexabromobiphenyl (B155695) (HBB) in rats demonstrated a drastic decrease in liver stores of retinol (B82714) and retinyl esters, while levels in the kidneys increased. nih.gov This suggests a major disruption in the regulation of vitamin A uptake, storage, and metabolism. nih.gov Similarly, dietary levels of alpha-tocopherol (B171835) (vitamin E) have been shown to modulate retinol concentrations in various tissues, indicating that other lipophilic molecules can influence vitamin A homeostasis. nih.gov
The compound olivetol, which is the direct precursor to this compound, has been shown to have a range of biological effects, including antioxidant and hypolipidemic activities. nih.gov These effects are thought to be mediated in part through interactions with endocannabinoid receptors and inhibition of HMG-CoA reductase. nih.gov Given that vitamin A metabolism is intrinsically linked with lipid metabolism, it is plausible that this compound and its analogs could influence vitamin A pathways, although specific research in this area is needed.
Applications in Biomedical Research As Investigative Tools and Lead Compounds
Utilization as Signaling Probes in Developmental Biology
4-Methyl-5-pentylbenzene-1,3-diol (MPBD) serves as a crucial signaling molecule in the developmental processes of the social amoeba Dictyostelium discoideum, making it a valuable tool for studying cell differentiation and morphogenesis. researchgate.net This organism is a widely used model for understanding developmental systems regulated by secreted signals. oup.comdoi.org
MPBD is biosynthesized by a hybrid Type I and Type III polyketide synthase (PKS) known as SteelyA. oup.comdoi.orgnih.gov Research has demonstrated that MPBD plays a pivotal role in two distinct developmental stages: chemotactic cell aggregation and spore maturation. researchgate.net During early development, when starved, Dictyostelium cells aggregate using cyclic AMP (cAMP) as a chemoattractant. MPBD is essential for this process, as it regulates the expression of genes within the cAMP signaling pathway. researchgate.net In the later stages of development, MPBD induces the maturation of spores within the fruiting body. oup.comdoi.orgnih.gov
The importance of MPBD is highlighted in studies of stlA null mutants, which lack the SteelyA enzyme and are therefore unable to produce MPBD. These mutants exhibit significant developmental defects, including delayed aggregation, abnormally small aggregation territories, and the formation of aberrant, glassy sori with most cells failing to mature into walled spores. oup.comdoi.orgnih.gov Remarkably, these defects can be fully rescued by the external addition of MPBD, confirming its direct role as a signaling factor. oup.comdoi.orgnih.gov Further structure-activity relationship studies have revealed that the functional groups on the MPBD molecule required for inducing spore maturation are different from those essential for cell aggregation, suggesting that MPBD acts via distinct mechanisms at different developmental stages. researchgate.netnih.gov
Potential as Biomarkers in Dietary and Nutritional Research
As an alkylresorcinol, this compound belongs to a class of phenolic lipids that have been extensively validated as reliable biomarkers for the intake of specific whole-grain cereals. slu.senih.govslu.se This application is critical for nutritional epidemiology, which often struggles with the inaccuracies of self-reported dietary data. nih.gov
Alkylresorcinols (ARs) are found in high concentrations almost exclusively in the bran fraction of wheat and rye, with lower levels present in barley. nih.govresearchgate.net Their presence in plasma and other tissues directly reflects the consumption of whole-grain products made from these cereals. slu.senih.gov Numerous studies have shown a strong correlation between plasma AR concentrations and whole-grain wheat and rye intake calculated from detailed food records. nih.gov
The specific profile of AR homologues, which differ in the length of their alkyl chain, can even distinguish between the types of cereal consumed. For instance, the ratio of the C17:0 homolog to the C21:0 homolog is approximately 0.1 for wheat and around 0.6-1.0 for rye, allowing researchers to assess the relative intake of these two grains in a given population. nih.govcerealsgrains.org This makes ARs, including this compound, powerful tools in intervention and epidemiological studies to objectively measure compliance and consumption of whole grains. slu.seslu.se
Table 1: Alkylresorcinol Content in Various Cereal Grains
| Cereal Grain | Alkylresorcinol Content (µg/g) | Primary Location |
|---|---|---|
| Whole-Grain Common Wheat | 300–700 | Bran |
| Whole-Grain Rye | 500–1000 | Bran |
| Whole-Grain Barley | 40–120 | Bran |
This table provides typical ranges of alkylresorcinol content found in different cereal products. cerealsgrains.org
Methodological Advancements in Biomarker Quantification
The utility of alkylresorcinols as biomarkers has been enhanced by significant methodological advancements in their detection and quantification. Initially, the focus was on measuring intact ARs in plasma. Rapid and sensitive gas chromatography-mass spectrometry (GC-MS) methods were developed that require only small volumes of plasma (50-200µL), making large-scale screening feasible. slu.seslu.se
More recently, research has expanded to include the analysis of AR metabolites in urine, which may provide a longer-term measure of intake. Key metabolites such as 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA) have been identified and proposed as robust biomarkers. nih.gov Further investigations have validated other urinary metabolites, including 3,5-dihydroxycinnamic acid (DHCA) and 5-(3,5-dihydroxyphenyl) pentanoic acid (DHPPTA). nih.gov These metabolites, measured in 24-hour urine collections, show good medium-term reproducibility and correlate well with self-reported whole-grain intake, offering a reliable and non-invasive method for assessing dietary habits. nih.gov
Table 2: Key Alkylresorcinol Metabolites Used as Biomarkers
| Metabolite | Abbreviation | Sample Type | Biomarker Term |
|---|---|---|---|
| 3,5-dihydroxybenzoic acid | DHBA | Urine, Plasma | Short- to Medium-Term |
| 3-(3,5-dihydroxyphenyl)-propanoic acid | DHPPA | Urine, Plasma | Short- to Medium-Term |
| 3,5-dihydroxycinnamic acid | DHCA | Urine | Medium- to Long-Term |
This interactive table summarizes the primary metabolites of alkylresorcinols that are quantified as biomarkers of whole-grain intake. nih.gov
Development of Novel Enzyme Inhibitors for Therapeutic Targets
Beyond its role in basic biology and nutrition, this compound has demonstrated biological activities that suggest its potential as a lead compound for developing novel therapeutics. Research has shown that MPBD possesses antineoplastic properties, exhibiting dose-dependent suppression of cell growth in human leukemia cell lines, specifically K562 and HL-60 cells. nih.govebi.ac.uk
Furthermore, MPBD has shown antimicrobial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. researchgate.net These findings indicate that the molecular structure of MPBD could serve as a foundation for designing new enzyme inhibitors or other therapeutic agents targeting pathways involved in cell proliferation or microbial survival. The fact that it is a product of a polyketide synthase also places it in a class of natural products well-known for their diverse biological activities and success as pharmaceuticals. doi.org
Exploration as Precursors or Structural Scaffolds for Bioactive Compounds
The inherent biological activity of this compound makes it an attractive starting point, or scaffold, for the synthesis of more potent and selective bioactive compounds. researchgate.net Natural products are a rich source of structural diversity for drug development. researchgate.net
Researchers have begun to synthesize and test analogs of MPBD to conduct structure-activity relationship (SAR) studies. researchgate.net These studies are crucial for identifying the specific parts of the molecule (pharmacophores) responsible for its biological effects, such as its role in cell aggregation or its antimicrobial properties. By modifying the alkyl side chain or the hydroxyl groups on the benzene (B151609) ring, scientists can systematically explore how chemical structure relates to biological function. This work paves the way for the rational design of new derivatives with enhanced therapeutic potential for various conditions. researchgate.net
Contribution to Understanding Polyketide Biosynthesis and Diversity
The investigation into how Dictyostelium discoideum produces this compound has provided significant insights into the complex world of polyketide biosynthesis. The organism possesses an unusually large number of PKS genes, and the characterization of the SteelyA enzyme (also known as DiPKS1) has been a key step in understanding their function. ebi.ac.ukresearchgate.net
The discovery that SteelyA is a hybrid enzyme, combining features of both Type I and Type III PKS systems, has expanded the knowledge of how nature generates metabolic diversity. nih.govresearchgate.net Cell-free reconstitution studies have revealed the importance of specific protein-protein interactions in determining the final chemical product. ebi.ac.ukresearchgate.net This research not only deciphers the specific pathway to MPBD but also provides a broader perspective on the mechanisms by which organisms can create a vast array of natural products by combining existing functional protein domains in novel ways. ebi.ac.uk
Future Directions and Emerging Research Avenues
Elucidation of Additional Biosynthetic Enzymes and Pathways
The biosynthesis of MPBD in Dictyostelium discoideum is known to involve a hybrid-type polyketide synthase (PKS) called SteelyA. nih.govdoi.orgoup.com This enzyme is responsible for producing MPBD, which is essential for normal spore maturation. nih.govoup.com Studies have shown that a stlA null mutant lacks MPBD and exhibits developmental defects that can be rescued by the external addition of the compound. nih.govdoi.org Furthermore, research has proposed that another multifunctional Dictyostelium PKS protein, DiPKS1, may also be involved in the biosynthesis of MPBD. ebi.ac.ukresearchgate.net
The genome of Dictyostelium is notable for containing a large number of PKS genes, suggesting a rich and complex secondary metabolism. ebi.ac.ukresearchgate.net Future research should focus on a systematic functional characterization of these other PKS enzymes. This would help determine if they are involved in the MPBD pathway, perhaps by creating precursor molecules or modifying MPBD itself, or if they produce other structurally related resorcinolic lipids with distinct biological activities. Investigating the regulatory networks that control the expression of steelyA and other PKS genes during the developmental cycle will also be crucial for a complete understanding of how and when MPBD is produced.
Table 1: Key Enzymes in the Biosynthesis of 4-Methyl-5-pentylbenzene-1,3-diol
| Enzyme | Organism | Function | Reference |
|---|---|---|---|
| SteelyA (stlA) | Dictyostelium discoideum | A hybrid type I and type III PKS that produces MPBD in vivo, essential for spore maturation. | nih.govdoi.org |
Comprehensive Mechanistic Studies of Biological Interactions
MPBD exhibits a range of biological activities, acting as a developmental signaling molecule in Dictyostelium and showing antimicrobial and antiproliferative effects in other organisms. researchgate.netnih.govnih.gov In D. discoideum, it controls chemotactic cell aggregation in early development by regulating genes in the cAMP signaling pathway and later induces spore maturation through a different mechanism. researchgate.netnih.govresearchgate.net This suggests that MPBD interacts with multiple distinct molecular targets to achieve its effects at different life cycle stages.
A critical future direction is the detailed mechanistic study to identify these molecular targets. Research should aim to answer how MPBD modulates the cAMP signaling pathway at the molecular level. Additionally, the basis for its antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis, and its growth-suppressing effects on human leukemia cells (K562 and HL-60), remains to be fully elucidated. researchgate.netnih.govnih.gov Future studies will likely involve affinity chromatography with labeled MPBD probes to pull down binding partners, genetic screens for resistance or hypersensitivity mutants, and structural biology approaches to characterize the interaction between MPBD and its target proteins.
Rational Design of Analogs with Enhanced Specificity or Potency
Initial structure-activity relationship (SAR) studies have already provided insights into the chemical features of MPBD required for its biological functions. researchgate.net The synthesis and testing of derivatives such as 4-ethyl-5-pentylbenzene-1,3-diol (EPBD) and 4-n-propyl-5-pentylbenzene-1,3-diol (PPBD) have shown that the alkyl side chain is a key determinant of its activity. researchgate.net For instance, the natural n-pentyl side chain is crucial for its role in cell aggregation. researchgate.net
Building on this foundation, future research will involve the rational design and synthesis of new analogs. The goal is to develop molecules with improved properties, such as:
Enhanced Potency: Creating analogs with stronger antimicrobial or anticancer activity.
Increased Specificity: Designing molecules that selectively target one biological pathway over another (e.g., inducing apoptosis in cancer cells without affecting developmental pathways in other organisms).
Improved Pharmacokinetics: Modifying the structure to enhance stability, solubility, and bioavailability for potential therapeutic use.
By combining the existing SAR data with computational modeling and medicinal chemistry techniques, researchers can systematically explore the chemical space around the MPBD scaffold to optimize its biological effects.
Table 2: Synthesized Analogs of this compound and Related Compounds
| Compound Name | Abbreviation | Notes | Reference |
|---|---|---|---|
| This compound | MPBD | Natural product of D. discoideum; regulates development and has antimicrobial and antiproliferative activity. | researchgate.netnih.gov |
| 4-Ethyl-5-pentylbenzene-1,3-diol | EPBD | A synthesized analog used in SAR studies. | researchgate.net |
| 4-n-Propyl-5-pentylbenzene-1,3-diol | PPBD | A synthesized analog used in SAR studies. | researchgate.net |
| 1,3-Dimethoxy-4-methyl-5-pentylbenzene | diMe-MPBD | A synthesized derivative used in SAR studies. | researchgate.net |
| 4-Methyl-5-pentylphenol | MPP | A synthesized derivative used in SAR studies. | researchgate.net |
Integration of Multi-Omics Data for Systems-Level Understanding
To date, research on MPBD has largely focused on its direct effects on specific pathways or processes. researchgate.netnih.gov A future frontier in understanding its role is the application of systems biology approaches. nih.gov By integrating data from multiple "omics" platforms, researchers can build a comprehensive model of the cellular response to MPBD.
This approach would involve:
Transcriptomics: Using RNA-sequencing to map the global changes in gene expression in Dictyostelium or in human cancer cells following treatment with MPBD. This would expand upon the known effects on the cAMP pathway. nih.gov
Proteomics: Employing techniques like mass spectrometry to identify changes in protein expression and post-translational modifications, which could reveal downstream effectors of MPBD signaling. fwlaboratory.org
Lipidomics: Analyzing the global lipid profile to understand how MPBD influences the broader network of lipid metabolism and signaling. researchgate.net
By combining these datasets, it will be possible to construct detailed network models of MPBD's mechanism of action, providing a holistic view of its impact on cellular physiology and identifying novel nodes for further investigation. nih.govnih.gov
Exploration of New Biological Activities and Target Identification
While MPBD is known to have roles in development, antimicrobial defense, and cancer cell proliferation, its full biological activity spectrum is likely broader. researchgate.netnih.gov Resorcinolic lipids as a class are known for a variety of bioactivities, including antioxidant and anti-inflammatory properties. solubilityofthings.com
Future research should include broad screening of MPBD and its rationally designed analogs against a wider array of biological targets. This could involve testing for:
Activity against a more diverse panel of pathogenic microbes, including drug-resistant strains and fungi.
Efficacy in other cancer types and exploration of its potential in combination with existing chemotherapies.
Enzyme inhibition assays against targets relevant to inflammation and neurodegenerative diseases. ontosight.ai
Potential roles in modulating the immune system.
A key aspect of this exploration will be the definitive identification of the molecular targets for any new activities discovered. This is crucial for validating the compound's potential and for guiding future drug development efforts.
Conclusion and Research Outlook
Summary of Key Academic Contributions
Research into 4-Methyl-5-pentylbenzene-1,3-diol has yielded several pivotal discoveries that form the foundation of our current understanding.
A primary contribution has been the elucidation of its natural origin and crucial biological function in the cellular slime mold, Dictyostelium discoideum. It is firmly established as the in vivo product of the hybrid Type I/Type III polyketide synthase (PKS) known as SteelyA. doi.org This discovery was significant as it clarified conflicting earlier reports about the enzyme's product and expression pattern. doi.org The compound is a vital signaling molecule that regulates two distinct stages of the organism's development. nih.gov During the early stages, it controls chemotactic cell aggregation by modulating the expression of genes within the cAMP signaling pathway. researchgate.netresearchgate.net In the later stages of development, it is essential for inducing the maturation of spores. doi.orgnih.gov Studies on stlA null mutants, which lack the ability to produce the compound, demonstrated aberrant development that could be rescued by the external application of this compound, confirming its functional importance. doi.org
Beyond its role in developmental biology, academic research has highlighted its potential as a bioactive compound with therapeutic promise. ontosight.ai It has been identified as an antineoplastic agent, with studies demonstrating its ability to suppress the growth of human leukemia cell lines. nih.govnih.gov Furthermore, it has been reported to possess antimicrobial properties, showing activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. researchgate.net Some research also points to its potential as a precursor to cannabidiol (B1668261) (CBD) and suggests possible anti-inflammatory, antioxidant, and neuroprotective effects, although this area requires more in-depth investigation. ontosight.ai
Initial structure-activity relationship (SAR) studies have been crucial. nih.gov Researchers have begun to dissect which parts of the molecule are essential for its different biological activities, such as the distinct functional groups required for inducing cell aggregation versus those needed for spore maturation. nih.govresearchgate.net These studies are critical for guiding the synthesis of derivatives with more potent or specific effects. researchgate.net
| Research Area | Key Contribution | Primary Organism/System Studied | Reference |
|---|---|---|---|
| Biosynthesis & Origin | Identified as the in vivo product of the polyketide synthase SteelyA. | Dictyostelium discoideum | doi.org |
| Developmental Biology | Acts as a signaling molecule regulating both chemotactic cell aggregation and spore maturation. | Dictyostelium discoideum | nih.govresearchgate.net |
| Bioactivity | Demonstrated antineoplastic activity against human leukemia cells. | Human leukemia K562 and HL-60 cells | nih.gov |
| Bioactivity | Exhibits antimicrobial activity. | E. coli and B. subtilis | researchgate.net |
| Medicinal Chemistry | Considered a promising lead compound for drug discovery and a precursor to CBD. | N/A (Theoretical/Applied) | researchgate.netontosight.ai |
| Structure-Activity Relationship (SAR) | Initial studies have differentiated the functional groups essential for its dual roles in development. | Dictyostelium discoideum | nih.gov |
Outstanding Questions and Challenges in this compound Research
Despite progress, significant questions and hurdles remain in the study of this compound.
The most pressing challenge is to fully elucidate its molecular mechanism of action. While it is known to influence the cAMP signaling pathway in Dictyostelium, the specific receptors and downstream targets through which it exerts its dual, distinct effects on cell aggregation and spore maturation are not fully understood. nih.govresearchgate.net Unraveling these separate mechanisms is a key challenge. nih.gov
From a biochemical perspective, while the SteelyA enzyme is the primary catalyst, the complete biosynthetic pathway is not fully mapped. doi.orgresearchgate.net The potential involvement of other enzymes, such as O-methyltransferases that could modify the resorcinol (B1680541) ring to create functional variants, requires further investigation. researchgate.net Understanding the precise regulation of the stlA gene expression at different developmental time points also remains an open question. doi.org
In the context of medicinal chemistry, a major challenge is the transition from promising in vitro results to validated in vivo efficacy. The initial findings regarding its antineoplastic, anti-inflammatory, and neuroprotective properties need to be substantiated through rigorous, systematic studies. ontosight.ainih.gov Furthermore, developing efficient, scalable, and cost-effective chemical synthesis routes is essential for producing the quantities of the compound and its analogues needed for extensive biological testing and potential therapeutic development.
Finally, the full spectrum of its biological activity is far from known. Its role in other organisms, its ecological function, and the full extent of its pharmacological potential are areas ripe for exploration.
| Domain | Outstanding Question / Challenge | Implication |
|---|---|---|
| Molecular Biology | What are the specific molecular receptors and downstream signaling pathways for its dual functions? | Crucial for understanding its fundamental biological role and for target-based drug design. |
| Biochemistry | What are all the enzymatic steps and regulatory factors involved in its biosynthesis? | Key for potential biotechnological production and understanding metabolic diversity. |
| Medicinal Chemistry | Can the promising in vitro bioactivities be translated into in vivo therapeutic effects? | Determines the compound's viability as a clinical candidate. |
| Chemical Synthesis | How can efficient and scalable synthetic routes be developed for the parent compound and its derivatives? | A bottleneck for further research and development. |
| Pharmacology | What is the full spectrum of the compound's biological and pharmacological activities? | Potential for uncovering new, unanticipated applications. |
Long-Term Prospects for Advanced Chemical and Biological Investigations
The future for this compound research is rich with possibility, spanning fundamental science and applied therapeutics.
In the long term, the compound holds significant promise as a lead for drug discovery. researchgate.net Advanced medicinal chemistry campaigns will likely focus on synthesizing and screening a wide array of derivatives. By systematically modifying the alkyl side chain and the functional groups on the benzene (B151609) ring, it may be possible to design analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties for specific targets, such as cancer cells or microbial enzymes. nih.govnih.gov Its identification as a CBD precursor may also stimulate novel synthetic routes to cannabinoids. ontosight.ai
As a validated signaling molecule, it will continue to be a valuable chemical probe for dissecting the complexities of cellular differentiation and multicellular development. doi.org Using it to perturb the developmental processes in Dictyostelium can provide deeper insights into the genetic and molecular networks that govern cell-cell communication and fate determination, processes that have relevance across biology.
Further exploration of its biosynthesis could uncover novel enzymatic functions. The PKS machinery in Dictyostelium is remarkably diverse, and a deeper study of the SteelyA enzyme and its potential partner proteins could reveal new mechanisms for generating metabolic diversity. doi.orgresearchgate.net This knowledge could ultimately be harnessed for the biotechnological production of the compound or novel derivatives through metabolic engineering.
In essence, this compound is more than just a single molecule; it is a gateway to new discoveries in developmental biology, enzymology, and medicinal chemistry. The continued investigation of this compound and its relatives promises to yield not only a deeper understanding of the natural world but also new molecular tools and potential therapies for the future.
Q & A
Q. How can researchers confirm the structural identity of 4-methyl-5-pentylbenzene-1,3-diol using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of NMR (¹H and ¹³C), FT-IR, and mass spectrometry. For NMR, analyze the aromatic proton signals (δ ~6.0–6.5 ppm for diol-substituted benzene) and aliphatic protons from the pentyl chain (δ ~0.8–1.6 ppm). FT-IR should show O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C (~1500–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 194.1307 (C₁₂H₁₈O₂). Cross-reference with databases like PubChem (ID 15946636) and ChEMBL (ID 3769707) .
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of a pre-functionalized benzene derivative. For example:
- Start with 5-pentylresorcinol as a precursor.
- Introduce the methyl group via methylating agents (e.g., dimethyl sulfate) under acidic conditions.
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and validate purity using TLC (Rf ~0.5 in 8:2 hexane:ethyl acetate) .
Advanced Research Questions
Q. How can computational chemistry validate the molecular conformation of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to optimize geometry and compare with experimental X-ray crystallography data. Key parameters include dihedral angles of the pentyl chain and hydrogen bonding between hydroxyl groups. If crystallographic data is unavailable, compare computed NMR/IR spectra with experimental results to resolve discrepancies .
Q. What experimental strategies address contradictions in spectroscopic data for substituted diol derivatives?
- Methodological Answer :
- Case Example : If NMR signals for hydroxyl protons are absent, consider deuterium exchange or using D₂O as a solvent.
- For unexpected peaks, assess purity via HPLC (C18 column, methanol/water mobile phase) and rule out byproducts.
- Cross-validate with alternative techniques (e.g., Raman spectroscopy) or isotopic labeling to trace functional groups .
Q. How to evaluate the compound’s toxicity and environmental impact in preclinical studies?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For ecotoxicity, use Daphnia magna or algal growth inhibition tests. Follow OECD guidelines and reference safety data sheets (SDS) for handling recommendations (e.g., GHS hazard codes for skin/eye irritation) .
Q. What methodologies track the metabolic fate of this compound in biological systems?
- Methodological Answer :
- Radiolabel the compound with ¹⁴C or ³H isotopes and administer in vivo (rodent models).
- Analyze metabolites via LC-MS/MS, focusing on hydroxylation or glucuronidation products.
- Use metabolic pathway databases (e.g., BioCyc, Reactome) to predict degradation routes .
Data and Analysis
Q. How to resolve discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Theoretical LogP : Compare software predictions (e.g., ChemAxon, Molinspiration) and adjust for substituent effects (e.g., electron-donating methyl groups may reduce hydrophilicity). Discrepancies >0.5 units warrant re-evaluation of computational parameters .
Q. What are best practices for optimizing reaction yields in diol-functionalized aromatic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
